2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid
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Overview
Description
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid is a complex organic compound featuring a benzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-substituted aniline with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring.
For example, the reaction of 2-aminophenol with a ketone or aldehyde in the presence of an acid catalyst can yield the benzoxazepine intermediate. Subsequent oxidation and functional group transformations, such as esterification or amidation, can then introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity. Solvent choice, temperature control, and reaction time are critical parameters in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazepine ring or the acetic acid side chain.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzoxazepine ring.
Scientific Research Applications
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or activation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The benzoxazepine ring can interact with hydrophobic pockets, while the acetic acid moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetic acid: Similar structure but with a sulfur atom replacing the oxygen in the ring.
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzodiazepin-5-yl)acetic acid: Similar structure but with a nitrogen atom in the ring.
Uniqueness
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid is unique due to the presence of the oxygen atom in the benzoxazepine ring, which can influence its electronic properties and reactivity. This structural feature can lead to different biological activities and chemical behaviors compared to its sulfur or nitrogen analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-5-6-16-9-4-2-1-3-8(9)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZHBMBZJIIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863668-08-0 |
Source
|
Record name | 2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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